molecular formula C5H2BrClOS B2482800 5-Bromo-3-chlorothiophene-2-carbaldehyde CAS No. 1503406-39-0

5-Bromo-3-chlorothiophene-2-carbaldehyde

Cat. No.: B2482800
CAS No.: 1503406-39-0
M. Wt: 225.48
InChI Key: CMYNALMSTBXLMN-UHFFFAOYSA-N
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Description

5-Bromo-3-chlorothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Properties

IUPAC Name

5-bromo-3-chlorothiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-5-1-3(7)4(2-8)9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYNALMSTBXLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chlorothiophene-2-carbaldehyde typically involves the bromination and chlorination of thiophene derivatives. One common method includes the bromination of 3-chlorothiophene-2-carbaldehyde using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and chlorine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chlorothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-Bromo-3-chlorothiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chlorothiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the bromine and chlorine atoms may participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-chlorothiophene-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms on the thiophene ring. This dual halogenation enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .

Biological Activity

5-Bromo-3-chlorothiophene-2-carbaldehyde is a heterocyclic compound with significant biological activity, particularly noted for its potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H4BrClOS\text{C}_7\text{H}_4\text{BrClOS}. It features a thiophene ring substituted with both bromine and chlorine atoms, as well as an aldehyde functional group. This unique structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The electrophilic nature of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions.
  • Halogen Bonding : The presence of bromine and chlorine enhances the compound's ability to engage in halogen bonding, which can influence its interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. In various studies, this compound has been tested against a range of pathogens:

StudyPathogen TestedResult
Staphylococcus aureus (MRSA)Exhibited significant antimicrobial activity
Escherichia coli, Klebsiella pneumoniaeNo significant activity observed (MIC > 64 µg/mL)

These findings suggest that while some derivatives are effective against certain Gram-positive bacteria, their efficacy against Gram-negative strains may be limited.

Anticancer Activity

The potential anticancer effects of this compound have also been explored. In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines:

Cell LineIC50 (µg/mL)Notes
PC3 (Prostate Cancer)40.1 ± 7.9 (24h)More sensitive compared to DU145
DU145 (Prostate Cancer)98.14 ± 48.3 (24h)Less sensitive than PC3

These results indicate that the compound may induce cell death through mechanisms such as apoptosis, although further studies are needed to fully elucidate its anticancer potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

  • Anticancer Activity : A study reported that derivatives showed significant cytotoxic effects on A549 lung adenocarcinoma cells, suggesting potential for further development as anticancer agents .
  • Antimicrobial Agents : Research highlighted that certain derivatives demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, marking them as candidates for further exploration in antibiotic development .

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